molecular formula C19H23N3O3S B5423828 Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate

Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate

Cat. No.: B5423828
M. Wt: 373.5 g/mol
InChI Key: OQILUCZKMMCJSH-UHFFFAOYSA-N
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Description

Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, a thiazole ring, and an ethyl ester group

Biochemical Analysis

Biochemical Properties

Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-3-piperidinecarboxylate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as kinases and proteases. The thiazole ring in the compound is known to interact with the active sites of these enzymes, leading to inhibition or modulation of their activity . Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, further stabilizing the enzyme-inhibitor complex.

Cellular Effects

Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-3-piperidinecarboxylate has been observed to influence various cellular processes. In cancer cells, this compound can induce apoptosis by activating caspases and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress.

Molecular Mechanism

The molecular mechanism of action of ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-3-piperidinecarboxylate involves its binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition . Additionally, the piperidine group can interact with nucleophilic residues, further enhancing the binding affinity of the compound. These interactions result in the modulation of enzyme activity, changes in gene expression, and disruption of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-3-piperidinecarboxylate have been shown to change over time. The compound exhibits good stability under physiological conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have demonstrated that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure in experimental designs.

Dosage Effects in Animal Models

The effects of ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-3-piperidinecarboxylate vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects. These findings underscore the importance of dosage optimization in preclinical studies.

Metabolic Pathways

Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-3-piperidinecarboxylate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with metabolic enzymes, affecting metabolic flux and altering metabolite levels. The compound’s interaction with cofactors, such as NADH and FAD, can also influence its metabolic fate and activity.

Transport and Distribution

The transport and distribution of ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-3-piperidinecarboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, leading to its accumulation in specific cellular compartments. Additionally, binding proteins, such as albumin, can facilitate its distribution in the bloodstream and enhance its bioavailability.

Subcellular Localization

Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-3-piperidinecarboxylate exhibits specific subcellular localization, which is crucial for its activity and function . The compound can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. It can also be found in the nucleus, where it interacts with transcription factors and modulates gene expression. Post-translational modifications, such as phosphorylation and acetylation, can influence its targeting to specific organelles and compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a thiazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares structural similarities but differs in the presence of a tetrahydropyrimidine ring instead of a piperidine ring.

    Ethyl 2-oxo-4-phenylbutyrate: Another related compound with a simpler structure, lacking the thiazole and piperidine rings.

Uniqueness

Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate is unique due to its combination of a piperidine ring, a thiazole ring, and an ethyl ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 1-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-2-25-18(24)15-9-6-10-22(11-15)12-17(23)21-19-20-16(13-26-19)14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQILUCZKMMCJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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